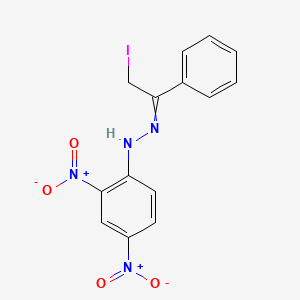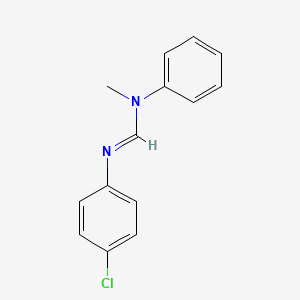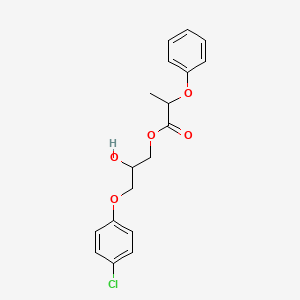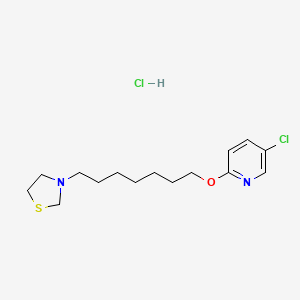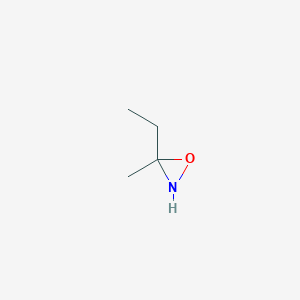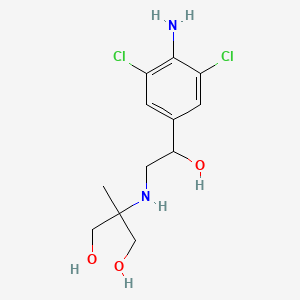![molecular formula C25H53NO3 B14668013 2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) CAS No. 45300-56-9](/img/structure/B14668013.png)
2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) is an organic compound characterized by the presence of a long alkyl chain (octadecyloxy group) attached to a propyl chain, which is further connected to an azanediyl group and two ethan-1-ol groups. This compound is part of a class of chemicals known for their surfactant properties, making them useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) typically involves the following steps:
Alkylation: The initial step involves the alkylation of a propylamine with an octadecyloxy halide under basic conditions to form the intermediate 3-(octadecyloxy)propylamine.
Ethanolamine Addition: The intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol groups, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions (temperature, pressure, and pH) can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with non-polar substances, while the hydrophilic ethan-1-ol groups interact with polar substances. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, potentially altering their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-{[3-(Octyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Decyloxy)propyl]azanediyl}di(ethan-1-ol)
- 2,2’-{[3-(Dodecyloxy)propyl]azanediyl}di(ethan-1-ol)
Uniqueness
Compared to its shorter-chain analogs, 2,2’-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol) has a longer hydrophobic chain, which enhances its ability to interact with and stabilize larger non-polar molecules. This makes it particularly useful in applications requiring strong surfactant properties, such as in the formulation of emulsions and drug delivery systems.
Propriétés
Numéro CAS |
45300-56-9 |
|---|---|
Formule moléculaire |
C25H53NO3 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl(3-octadecoxypropyl)amino]ethanol |
InChI |
InChI=1S/C25H53NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-29-25-18-19-26(20-22-27)21-23-28/h27-28H,2-25H2,1H3 |
Clé InChI |
IHZZXCSYROWQTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCN(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2-Dimethyl-5-[(E)-(morpholin-4-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14667937.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)
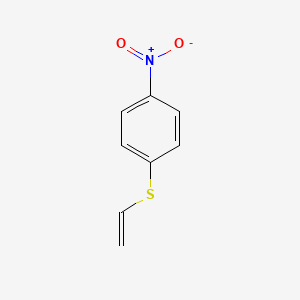

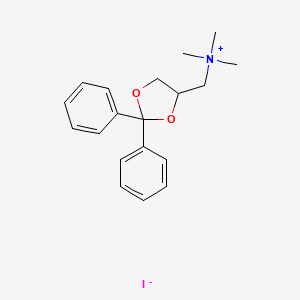
![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
